![molecular formula C11H12N2O2 B2923538 Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 1245563-05-6](/img/structure/B2923538.png)

Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

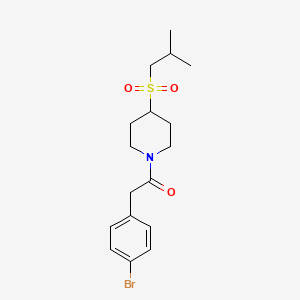

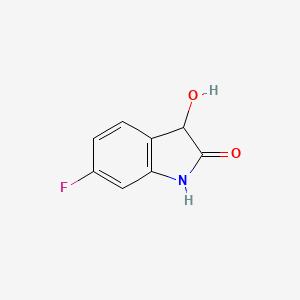

“Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate” is a chemical compound with the molecular formula C11H12N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives, including “Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate”, often involves the use of a coupling reagent for amidation, during which the in situ generated byproduct subsequently catalyzes the cyclization reaction to form the benzimidazole ring .Molecular Structure Analysis

The molecular structure of “Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate” includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The InChI code for this compound is 1S/C11H12N2O2/c1-3-13-7-12-9-6-8 (11 (14)15-2)4-5-10 (9)13/h4-7H,3H2,1-2H3 .Physical And Chemical Properties Analysis

“Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate” has a molecular weight of 204.23 . It is a derivative of imidazole, which is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

Radioligand Synthesis for PET Imaging : Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate derivatives are used in synthesizing specific radioligands. For instance, ethyl 8-fluoro-5,6-dihydro-5-[11C]methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate (RO 15.1788 11C) is a benzodiazepine antagonist used for in vivo studies of benzodiazepine receptors through positron emission tomography (PET) imaging (Maziére et al., 1984).

Antimicrobial Agent Development : This compound is integral in designing novel antimicrobial agents. A study describes the synthesis of hybrid molecules combining 2-aryl-ethyl-1H-benzo[d]imidazole-5-carboxylate and oxadiazoles, showing promising antimicrobial and anti-tubercular activities (Shruthi et al., 2016).

Corrosion Inhibition : The benzimidazole derivatives, which include the Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate structure, are studied for their corrosion inhibition properties. These compounds have been found effective in protecting metals like mild steel in corrosive environments (Ammal et al., 2018).

Biotransformation Studies : Benzimidazole compounds, similar in structure to Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate, are examined for their biotransformation pathways in activated sludge, highlighting the environmental impact and degradation mechanisms of such organic micropollutants (Huntscha et al., 2014).

Synthesis of Benzimidazoles : This compound is used in the synthesis of benzimidazoles, which are crucial in various pharmaceutical applications. Studies focus on efficient synthesis methods at room temperature, indicating its role in advancing green chemistry (Khazaei et al., 2011).

Material Science Applications : The compound also finds its use in material science, particularly in the study of ferroelectricity and antiferroelectricity in benzimidazoles. This research is significant for developing new materials for electronic devices (Horiuchi et al., 2012).

Zukünftige Richtungen

Imidazole derivatives, including “Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate”, have significant potential in the development of new drugs due to their broad range of chemical and biological properties . Future research could focus on exploring their potential applications in various therapeutic areas.

Eigenschaften

IUPAC Name |

methyl 1-ethylbenzimidazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-13-7-12-9-6-8(11(14)15-2)4-5-10(9)13/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXIRPRUJJRIKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C=CC(=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide](/img/structure/B2923456.png)

![N-[4-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2923460.png)

![7-[(E)-but-2-enyl]-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![N~4~-(3-chlorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2923465.png)

![1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2923467.png)

![4-cyano-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2923470.png)

![2-[5-methoxy-2-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2923474.png)

![{4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxyprop yl)amine](/img/structure/B2923476.png)

![6-(4-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2923477.png)